molecular formula C36H62O3 B580209 Cholesterol n-Octyl Carbonate CAS No. 15455-82-0

Cholesterol n-Octyl Carbonate

Cat. No.: B580209
CAS No.: 15455-82-0
M. Wt: 542.889
InChI Key: AUDCURYXLLEBIY-MKQVXYPISA-N
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Description

Cholesterol n-Octyl Carbonate is a chemical compound with the molecular formula C36H62O3. It is an ester formed from cholesterol and n-octyl carbonate. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It appears as a white to almost white powder or crystal at room temperature .

Scientific Research Applications

Cholesterol n-Octyl Carbonate has several applications in scientific research:

Future Directions

While specific future directions for Cholesterol n-Octyl Carbonate were not found in the search results, research into cholesterol-based compounds is ongoing. For instance, hybrid liposomes composed of cholesterol and other compounds are being investigated for potential use in drug delivery systems .

Mechanism of Action

Target of Action

Cholesterol n-Octyl Carbonate is a biochemical compound used in proteomics research . It is known to interact with proteins such as NPC1 and NPC2 , which are involved in the intralysosomal transport and efflux of cholesterol . These proteins play a crucial role in maintaining cellular cholesterol levels and ensuring cell viability, growth, and proliferation .

Mode of Action

The compound’s interaction with its targets involves the binding of cholesterol to the NTD of the NPC1 protein . This binding process is believed to be cooperative among NPC1 and NPC2 in cholesterol transport . The orientation of cholesterol binding to this NPC1 domain is opposite to the way that cholesterol binds to NPC2, supporting the notion that there is cooperation among NPC1 and NPC2 in cholesterol transport .

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane, ensuring cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . Regulation of cellular cholesterol levels is tightly controlled via multiple pathways that include de-novo biosynthesis, uptake, recycling, and release . In particular, delivery of extracellular cholesterol to cells is achieved by receptor-mediated uptake of low-density lipoproteins (LDLs) that carry both free and esterified cholesterol .

Pharmacokinetics

It has been documented that lipid-based systems like hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (dppc), cholesterol, and octyl-β-d-glucopyranoside (ogp) could have potential properties to use as nanovesicles for drug delivery .

Result of Action

The result of the compound’s action involves changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance . This is due to the synergistic action of cholesterol and OGP in polar–nonpolar spaces of the DPPC bilayer .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol n-Octyl Carbonate can be synthesized through the esterification of cholesterol with n-octyl carbonate. The reaction typically involves the use of a catalyst such as dimethylaminopyridine (DMAP) and a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Cholesterol n-Octyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Cholesterol n-Octyl Carbonate is unique due to its specific interaction with lipid membranes, providing a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in the formulation of stable liposomes and other lipid-based drug delivery systems .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDCURYXLLEBIY-MKQVXYPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659875
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-82-0
Record name Cholest-5-en-3-ol (3β)-, 3-(octyl carbonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15455-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta)-Cholest-5-en-3-yl octyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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